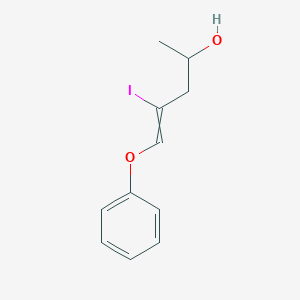![molecular formula C18H20O2 B14249931 [1,1'-Biphenyl]-4-pentanoic acid, 2-methyl- CAS No. 230962-32-0](/img/structure/B14249931.png)
[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a pentanoic acid chain and a methyl group attached to the biphenyl structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the Friedel–Crafts acylation reaction, where an acyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- often utilizes scalable synthetic methodologies. These methods include the Wurtz–Fittig reaction, Ullmann reaction, and Bennett–Turner reaction, which are known for their efficiency in producing biphenyl derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the biphenyl rings undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include halogenated biphenyls, nitro biphenyls, and sulfonated biphenyls, which have various applications in organic synthesis and industrial processes .
Scientific Research Applications
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and as a probe for understanding enzyme interactions.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.
Fenbufen: Another NSAID with a biphenyl core, used for its analgesic and anti-inflammatory properties.
Uniqueness
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
230962-32-0 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
5-(3-methyl-4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C18H20O2/c1-14-13-15(7-5-6-10-18(19)20)11-12-17(14)16-8-3-2-4-9-16/h2-4,8-9,11-13H,5-7,10H2,1H3,(H,19,20) |
InChI Key |
WVYLRHQIARQWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
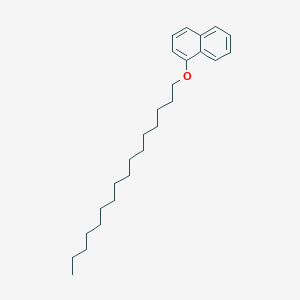
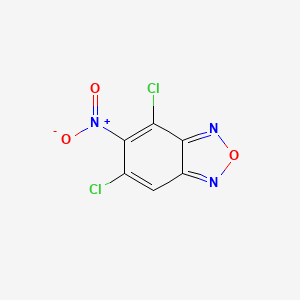
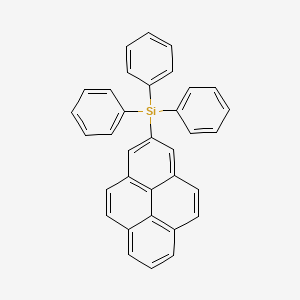
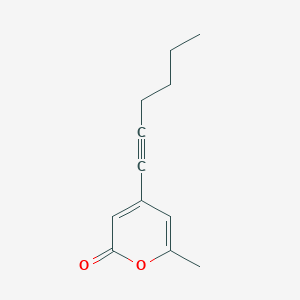
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
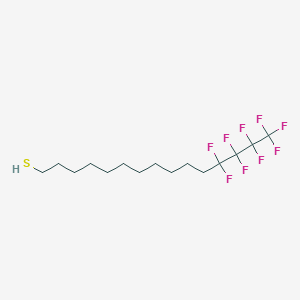
![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
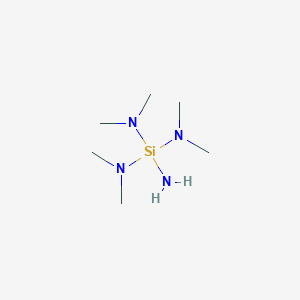
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)

